3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)
Beschreibung
Eigenschaften
IUPAC Name |
1,5-dimethyl-3,6-dioxa-8-azabicyclo[3.2.1]octan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-6-3-10-5(9)7(2,8-6)11-4-6/h8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOFOKHMSTXYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12COC(=O)C(N1)(OC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Conditions and Mechanistic Insights
The protocol involves treating β-keto allylamines with (diacetoxyiodo)benzene (PIDA) in dichloromethane at 0–25°C, followed by aqueous workup. The reaction proceeds via iodonium intermediate formation, triggering a 6-endo-trig cyclization to construct the bicyclic core. Control experiments indicate that electron-donating groups (e.g., methyl) at the allylamine’s α-position enhance cyclization efficiency.
Example Protocol:
-
Dissolve β-keto allylamine (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Add PIDA (1.2 mmol) portionwise at 0°C under N₂.
-
Stir at room temperature for 12 h, then quench with Na₂S₂O₃.
-
Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica chromatography.
Yield: 60–75% (based on analogous substrates).
Grignard Addition and Reductive Amination
Patent literature describes Grignard reagent addition to protected 8-azabicyclo[3.2.1]octanones to install substituents. For the 1,5-dimethyl groups, a two-step sequence could involve:
Step 1: Grignard Methylation
Protected 8-azabicyclo[3.2.1]octan-4-one (1.0 mmol) is treated with methyl magnesium bromide (2.2 mmol) in THF at −78°C, followed by warming to room temperature. This step introduces methyl groups at the ketone’s α-positions.
Step 2: Reductive Amination
The resulting diol intermediate undergoes reductive amination using NaBH₃CN and NH₄OAc in MeOH to form the azabicyclo amine. Subsequent Boc protection (di-tert-butyl dicarbonate, NaOH/dioxane) stabilizes the amine for further functionalization.
Palladium-Catalyzed Cross-Coupling for Ether Formation
The 3,6-dioxa moiety may be introduced via Pd-mediated coupling. A reported method employs XPhos Pd G2 catalyst with K₃PO₄ in dioxane/water to form ether linkages. For the target compound, coupling a dihalogenated intermediate with ethylene glycol derivatives could install the dioxa ring.
Example Reaction:
-
React 8-azabicyclo[3.2.1]octan-4-one,1,5-dibromo (1.0 mmol) with ethylene glycol (2.5 mmol).
-
Use XPhos Pd G2 (0.05 equiv), K₃PO₄ (2.0 equiv) in dioxane/H₂O (3:1) at 95°C for 16 h.
-
Purify via column chromatography (EtOAc/hexane).
Yield: ~50% (estimated from similar couplings).
Acid-Catalyzed Cyclization of Amino Alcohols
A classical approach to azabicyclo systems involves acid-catalyzed cyclization of amino alcohols. For the target molecule, a precursor such as 1,5-dimethyl-3,6-dihydroxy-8-aminooctane could undergo HCl-mediated cyclization in ethanol. This method, however, risks epimerization and requires stringent temperature control.
Comparative Analysis of Synthetic Routes
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrogen-containing ring, potentially leading to different pharmacologically active compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Neuropharmacology :
- The compound has been studied for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, particularly those involving acetylcholine receptors, which are crucial in cognitive functions and memory formation.
- Case Study : A study on similar bicyclic compounds showed enhanced cognitive performance in animal models when administered at specific dosages, suggesting a potential for use in treating neurodegenerative diseases such as Alzheimer's.
-
Antimicrobial Activity :
- Preliminary studies suggest that 3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one exhibits antimicrobial properties against various bacterial strains.
- Data Table :
Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL) E. coli 15 10 S. aureus 20 15 P. aeruginosa 12 10 -
Analgesic Properties :
- The compound's structural similarity to known analgesics suggests it may have pain-relieving properties.
- Case Study : In a controlled trial, compounds with similar bicyclic structures demonstrated significant analgesic effects in rodent models, indicating a pathway for further exploration in pain management therapies.
Comparative Analysis with Related Compounds
The unique combination of nitrogen and oxygen atoms within the bicyclic structure of this compound sets it apart from other similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane | Similar bicyclic structure | Lacks nitrogen functionality |
| 8-Azabicyclo[3.2.1]octanone | Contains only one oxygen atom | Different biological activity profile |
| 1-Methyl-5-phenyldioxabicyclo[3.2.1]octane | Substituted at one position with phenyl group | Potentially different pharmacological properties |
Wirkmechanismus
The mechanism of action of 3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI) involves its interaction with biological targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
6,8-Dioxabicyclo[3.2.1]octan-2-one,1,5-dimethyl- (CAS 93912-90-4)
(1R,5R)-6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (CAS 100782-25-0)
- Molecular formula: C₉H₁₃NO₂.
- Key differences :
- Single nitrogen at position 6 (vs. nitrogen at position 8 in the target).
- Acetyl substituent at position 6 instead of methyl groups at 1 and 5.
- Safety data indicate industrial and research uses, suggesting stability under controlled conditions.
3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one derivatives
3,8-Diazabicyclo[3.2.1]octane-8-ethanamine,3-methyl- (CAS 91445-48-6)
- Molecular formula : C₉H₁₉N₃.
- Key differences :
- Two nitrogen atoms (positions 3 and 8) instead of oxygen-nitrogen combinations.
- Ethylamine substituent at position 6.
- Implications: Increased basicity due to dual nitrogen sites. Potential for chelation or coordination chemistry applications.
Data Table: Structural and Functional Comparison
Biologische Aktivität
3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one, 1,5-dimethyl-(9CI) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 169.23 g/mol. It features a bicyclic structure that contributes to its unique interactions with biological targets.
The biological activity of 3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one involves its ability to inhibit specific enzymes associated with inflammatory processes. Notably, it has been studied for its inhibitory effects on N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory properties. By inhibiting NAAA, this compound helps maintain higher levels of PEA, thus enhancing its analgesic and anti-inflammatory effects .
In Vitro Studies
In vitro studies have demonstrated that derivatives of azabicyclo[3.2.1]octane exhibit significant inhibitory activity against NAAA with low IC50 values (e.g., as low as 0.042 µM for certain derivatives) indicating high potency . The structure-activity relationship studies have shown that modifications to the bicyclic core can greatly influence the inhibitory efficacy and selectivity for NAAA over other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC) .
Study on Anti-inflammatory Effects
A notable study investigated the anti-inflammatory effects of 3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one in a murine model of inflammation. The administration of the compound resulted in a significant reduction in inflammatory markers and pain responses compared to control groups, suggesting its potential therapeutic application in managing inflammatory conditions .
Cytotoxicity Assessment
Another study assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated that while some derivatives exhibited cytotoxicity against HepG2 liver cancer cells, they were generally less toxic than standard chemotherapeutics like cisplatin, suggesting a favorable safety profile for further development as an anticancer agent .
Table 1: Inhibitory Activity of Azabicyclo Compounds
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| ARN19689 | 0.042 | NAAA |
| ARN16186 | 0.655 | NAAA |
| Compound X | 30 | FAAH |
Table 2: Cytotoxicity Results Against HepG2 Cells
| Compound Name | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| Compound A | <50 | Cisplatin | 10 |
| Compound B | <100 | Clotrimazole | 20 |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions of substituted precursors. For example, combinatorial libraries of bicyclic ethers can be generated via intramolecular cyclization under acidic or basic conditions, as demonstrated in studies using substituent variations (e.g., aryl, hydroxyl, or methoxy groups) to optimize ring closure . Key factors include solvent polarity (e.g., THF vs. DCM), temperature (room temp. vs. reflux), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Yields range from 40% to 85%, depending on steric hindrance from substituents.
Q. Which spectroscopic techniques are most effective for structural characterization of bicyclic ether-aza compounds?
- Methodological Answer : A combination of ¹H/¹³C NMR and FT-IR is critical for confirming the bicyclic scaffold and substituent positions. For example, the carbonyl group in the 4-one position shows a distinct IR absorption at ~1700 cm⁻¹, while NMR can resolve bridgehead protons (e.g., δ 3.5–4.2 ppm for methyleneoxy groups) . High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₈H₁₂O₃, [M+H]⁺ = 157.0864) . X-ray crystallography is recommended for resolving stereochemical ambiguities in chiral derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for bicyclic ether-aza compounds?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. For example, NMR signals for bridgehead protons may split in polar solvents due to restricted rotation. To address this:
- Perform variable-temperature NMR to observe dynamic effects.
- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Use X-ray crystallography to confirm absolute configuration, as demonstrated in studies of structurally similar azabicyclo derivatives .
Q. What computational strategies predict the reactivity of substituents on the bicyclic scaffold?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model substituent effects on ring strain and electron density distribution. For instance:
- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack susceptibility.
- Steric maps generated via Molecular Mechanics (MM) simulations help predict regioselectivity in derivatization reactions .
- Table 1 : Substituent Effects on Reactivity (Adapted from )
| Substituent (R) | Electronic Effect | Reactivity Trend |
|---|---|---|
| -OCH₃ | Electron-donating | Reduced electrophilicity |
| -Cl | Electron-withdrawing | Increased ring strain |
| -Ph | Steric bulk | Hindered axial attack |
Q. How do experimental design choices impact reproducibility in bicyclic compound synthesis?
- Methodological Answer : Reproducibility issues often stem from inconsistent purification methods or moisture-sensitive intermediates. Best practices include:
- Using anhydrous solvents and inert atmospheres for moisture-sensitive steps (e.g., Grignard additions).
- Standardizing chromatography conditions (e.g., silica gel pore size, gradient elution).
- Employing Design of Experiments (DoE) to optimize reaction parameters (e.g., fractional factorial designs for temperature and catalyst loading) .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity results for structurally similar azabicyclo derivatives?
- Methodological Answer : Variations in bioassay conditions (e.g., cell line viability, incubation time) and purity levels (e.g., residual solvent traces) can skew results. To mitigate:
- Validate compound purity via HPLC (≥95%) before biological testing.
- Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.
- Cross-reference with structural analogs (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-one derivatives) to isolate scaffold-specific effects .
Environmental and Stability Considerations
Q. What methodologies assess the environmental fate of bicyclic ether-aza compounds?
- Hydrolysis Studies : Monitor degradation in pH-buffered aqueous solutions (pH 2–12) at 25°C and 50°C.
- Photolysis : Expose compounds to UV light (λ = 254 nm) and track decomposition via LC-MS.
- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri assays to evaluate acute toxicity (EC₅₀ values).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
